molecular formula C26H22N6O2 B12350243 2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile

2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12350243
M. Wt: 450.5 g/mol
InChI Key: GHOHIBSLTLPUKC-UHFFFAOYSA-N
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Description

2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a phthalazinone moiety, a piperazine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Intermediate: This step involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazinone.

    Benzoylation: The phthalazinone intermediate is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Piperazine Coupling: The benzoylated phthalazinone is reacted with piperazine to form the piperazinyl derivative.

    Pyridine Coupling: Finally, the piperazinyl derivative is coupled with 3-cyanopyridine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phthalazinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the phthalazinone.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets:

    PARP Inhibition: The compound inhibits the activity of PARP enzymes, which play a crucial role in DNA repair.

    Molecular Pathways: The compound affects various signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PARP enzymes and affect multiple signaling pathways makes it a valuable compound for therapeutic research.

Properties

Molecular Formula

C26H22N6O2

Molecular Weight

450.5 g/mol

IUPAC Name

2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15,23H,11-14,16H2

InChI Key

GHOHIBSLTLPUKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4C5=CC=CC=C5C(=O)N=N4

Origin of Product

United States

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